molecular formula C15H18O2 B1630869 Epicurzerenone

Epicurzerenone

Cat. No.: B1630869
M. Wt: 230.30 g/mol
InChI Key: ZVMJXSJCBLRAPD-DZGCQCFKSA-N
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Mechanism of Action

Target of Action

Epicurzerenone primarily targets reactive oxygen species (ROS) . ROS are chemically reactive molecules containing oxygen, which play a crucial role in cell signaling and homeostasis. During times of environmental stress, ros levels can increase dramatically, leading to significant damage to cell structures, a condition known as oxidative stress .

Mode of Action

This compound interacts with its targets by eliminating reactive oxygen species . By doing so, it helps to maintain the balance of ROS within the cells, preventing oxidative stress and the potential damage it can cause .

Biochemical Pathways

This compound affects the biochemical pathways related to the production and regulation of ROS. It has been observed that the presence of this compound leads to an increase in the content of protein, ascorbate, glutathione, and thiobarbituric acid reactive substances . Additionally, it influences the activity of superoxide dismutase, ascorbate peroxidase, and guaiacol peroxidase . These enzymes play a crucial role in the detoxification of reactive oxygen species, thereby protecting the cell from oxidative damage .

Pharmacokinetics

It’s known that the compound can be synthesized in vitro

Result of Action

The primary result of this compound’s action is the reduction of oxidative stress within cells . By eliminating reactive oxygen species, this compound helps to prevent cellular damage caused by oxidative stress . This property is particularly important in its known antitumor properties .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, in vitro studies have shown that the use of elicitors like salicylic acid can enhance the production of this compound . This suggests that the compound’s action, efficacy, and stability can be influenced by the environment in which it is produced or administered .

Chemical Reactions Analysis

Types of Reactions: Epicurzerenone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Substitution reactions involving this compound can be carried out using nucleophiles such as sodium methoxide or sodium ethoxide.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms of this compound, and substituted derivatives with various functional groups .

Scientific Research Applications

Epicurzerenone has a wide range of scientific research applications due to its biological activities :

Comparison with Similar Compounds

  • Curzerenone
  • Zedoarondiol
  • Curcumenone

Comparison: Epicurzerenone is unique among these compounds due to its higher efficacy in eliminating reactive oxygen species and its selective action in inducing apoptosis in cancer cells while preventing apoptosis in normal cells . This selective action makes this compound a promising candidate for further research and development in cancer therapy.

Properties

IUPAC Name

(5R,6S)-6-ethenyl-3,6-dimethyl-5-prop-1-en-2-yl-5,7-dihydro-1-benzofuran-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O2/c1-6-15(5)7-11-12(10(4)8-17-11)14(16)13(15)9(2)3/h6,8,13H,1-2,7H2,3-5H3/t13-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVMJXSJCBLRAPD-DZGCQCFKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC2=C1C(=O)C(C(C2)(C)C=C)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=COC2=C1C(=O)[C@@H]([C@](C2)(C)C=C)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.